Cas no 1017176-64-5 (2-(2-chloro-6-fluorophenyl)ethane-1-sulfonyl chloride)

1017176-64-5 structure
Productnaam:2-(2-chloro-6-fluorophenyl)ethane-1-sulfonyl chloride
CAS-nummer:1017176-64-5
MF:C8H7Cl2FO2S
MW:257.109382867813
MDL:MFCD09886668
CID:5242992
PubChem ID:24257286
2-(2-chloro-6-fluorophenyl)ethane-1-sulfonyl chloride Chemische en fysische eigenschappen
Naam en identificatie
-
- 2-(2-chloro-6-fluorophenyl)ethane-1-sulfonyl chloride
- 2-(2-chloro-6-fluorophenyl)ethane-1-sulfonylchloride
- Benzeneethanesulfonyl chloride, 2-chloro-6-fluoro-
-
- MDL: MFCD09886668
- Inchi: 1S/C8H7Cl2FO2S/c9-7-2-1-3-8(11)6(7)4-5-14(10,12)13/h1-3H,4-5H2
- InChI-sleutel: ADPOIAHRCUYHGN-UHFFFAOYSA-N
- LACHT: ClS(CCC1C(=CC=CC=1Cl)F)(=O)=O
Berekende eigenschappen
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 14
- Aantal draaibare bindingen: 3
- Complexiteit: 276
- Topologisch pooloppervlak: 42.5
- XLogP3: 3.1
2-(2-chloro-6-fluorophenyl)ethane-1-sulfonyl chloride Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-278436-1.0g |
2-(2-chloro-6-fluorophenyl)ethane-1-sulfonyl chloride |
1017176-64-5 | 95.0% | 1.0g |
$699.0 | 2025-03-19 | |
Enamine | EN300-278436-5g |
2-(2-chloro-6-fluorophenyl)ethane-1-sulfonyl chloride |
1017176-64-5 | 5g |
$2028.0 | 2023-09-09 | ||
Enamine | EN300-278436-0.05g |
2-(2-chloro-6-fluorophenyl)ethane-1-sulfonyl chloride |
1017176-64-5 | 95.0% | 0.05g |
$587.0 | 2025-03-19 | |
Enamine | EN300-278436-1g |
2-(2-chloro-6-fluorophenyl)ethane-1-sulfonyl chloride |
1017176-64-5 | 1g |
$699.0 | 2023-09-09 | ||
Enamine | EN300-278436-10g |
2-(2-chloro-6-fluorophenyl)ethane-1-sulfonyl chloride |
1017176-64-5 | 10g |
$3007.0 | 2023-09-09 | ||
Enamine | EN300-278436-2.5g |
2-(2-chloro-6-fluorophenyl)ethane-1-sulfonyl chloride |
1017176-64-5 | 95.0% | 2.5g |
$1370.0 | 2025-03-19 | |
Enamine | EN300-278436-0.5g |
2-(2-chloro-6-fluorophenyl)ethane-1-sulfonyl chloride |
1017176-64-5 | 95.0% | 0.5g |
$671.0 | 2025-03-19 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01036369-1g |
2-(2-Chloro-6-fluorophenyl)ethane-1-sulfonyl chloride |
1017176-64-5 | 95% | 1g |
¥3717.0 | 2023-04-06 | |
Ambeed | A1086574-1g |
2-(2-Chloro-6-fluorophenyl)ethane-1-sulfonyl chloride |
1017176-64-5 | 95% | 1g |
$541.0 | 2024-04-26 | |
Enamine | EN300-278436-10.0g |
2-(2-chloro-6-fluorophenyl)ethane-1-sulfonyl chloride |
1017176-64-5 | 95.0% | 10.0g |
$3007.0 | 2025-03-19 |
2-(2-chloro-6-fluorophenyl)ethane-1-sulfonyl chloride Gerelateerde literatuur
-
Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
-
Aida Martín,Luis Vázquez,Alberto Escarpa J. Mater. Chem. A, 2016,4, 13142-13147
-
3. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
-
Yafei Wang,Weiwei Chen,JiangKun Cao,Jianhua Xiao,Shanhui Xu,Mingying Peng J. Mater. Chem. C, 2019,7, 11824-11833
-
Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930
1017176-64-5 (2-(2-chloro-6-fluorophenyl)ethane-1-sulfonyl chloride) Gerelateerde producten
- 5397-34-2(24 Bisphenol S)
- 1861171-24-5(3-Amino-3-[5-(methoxymethyl)furan-2-yl]propanoic acid)
- 1849305-77-6(Pentane, 3-(3-bromo-2-methylpropoxy)-)
- 2228913-50-4(O-2-(3-methylfuran-2-yl)propan-2-ylhydroxylamine)
- 866895-22-9(1-8-(4-chlorobenzenesulfonyl)-2H,3H-1,4dioxino2,3-gquinolin-9-yl-3-methylpiperidine)
- 2225153-13-7(3-Hexamethyleneoxide boronic acid)
- 2034435-98-6(3-(2,6-dichlorophenyl)-N-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}propanamide)
- 155346-54-6(Methyl2-(Piperidine-2-carboxamido)acetateTrifluoroacetate)
- 34407-89-1((3-Methoxycyclohex-2-en-1-yl)methanol)
- 931737-53-0(2-{5-benzyl-8-fluoro-3-oxo-2H,3H,5H-pyrazolo4,3-cquinolin-2-yl}-N-(3,5-dimethylphenyl)acetamide)
Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:1017176-64-5)2-(2-chloro-6-fluorophenyl)ethane-1-sulfonyl chloride

Zuiverheid:99%
Hoeveelheid:1g
Prijs ($):487.0